REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[S:11]C#N.[BH4-].[Na+].Cl>CN(C=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[SH:11] |f:1.2|
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Name
|
|
Quantity
|
4.38 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])SC#N
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Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Name
|
|
Quantity
|
70 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
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Type
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CUSTOM
|
Details
|
The mixture was stirred for half hour
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
poured
|
Type
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CUSTOM
|
Details
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over crushed ice
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Type
|
WAIT
|
Details
|
left at 0° C. for 1 hr
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Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitate were collected by filtration
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Type
|
DISSOLUTION
|
Details
|
redissolved in CH2Cl2
|
Type
|
WASH
|
Details
|
The organic layer was further washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford yellow crystals
|
Type
|
CUSTOM
|
Details
|
The product was used in the next step without further purification
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |